molecular formula C13H8O5 B568747 1,6,7-Trihydroxyxanthone CAS No. 25577-04-2

1,6,7-Trihydroxyxanthone

Cat. No.: B568747
CAS No.: 25577-04-2
M. Wt: 244.202
InChI Key: SIYGDHCRSSTGRT-UHFFFAOYSA-N
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Description

1,6,7-Trihydroxyxanthone is a naturally occurring xanthone derivative, which is a type of polyphenolic compound. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens. The compound this compound has been studied for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects .

Mechanism of Action

Target of Action

1,6,7-Trihydroxyxanthone has been found to target the oncogene Bmi-1 . Bmi-1 is a member of the polycomb group of proteins, which are involved in transcriptional repression and play crucial roles in various biological processes, including cell cycle regulation, cell senescence, stem cell self-renewal, and cancer development .

Mode of Action

The compound interacts with its target, Bmi-1, by suppressing its expression . This suppression leads to the upregulation of miR-218, a microRNA that has been found to be down-regulated in various cancers . The upregulation of miR-218 can lead to the activation of tumor suppressors P16 Ink4a and P14 ARF, which are the main downstream targets of Bmi-1 .

Biochemical Pathways

The biosynthesis of this compound in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, which is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, the core precursors for xanthones in most plants .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell growth and the induction of apoptosis in liver cancer cells . The compound also decreases Bmi-1 expression and increases the protein levels expression of P14 and P16 . Additionally, it has been found to suppress inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression, and upregulate M2 anti-inflammatory signaling proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of xanthones in plants involves pathways that originate in specific cellular organelles, suggesting that the cellular environment can impact the production of these compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,7-Trihydroxyxanthone can be synthesized through several methods. One common approach involves the oxidative coupling of appropriate phenolic precursors. For instance, the oxidative phenol coupling reaction of 2,3’,4,6-tetrahydroxybenzophenone can yield this compound under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants belonging to the Clusiaceae family. The extraction process may include solvent extraction, followed by purification steps like chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trihydroxyxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted xanthone derivatives .

Scientific Research Applications

1,6,7-Trihydroxyxanthone has a wide range of scientific research applications:

Comparison with Similar Compounds

1,6,7-Trihydroxyxanthone can be compared with other similar xanthone derivatives, such as:

List of Similar Compounds

  • 1,3,5-Trihydroxyxanthone
  • 1,3,7-Trihydroxyxanthone
  • Mangiferin
  • α-Mangostin
  • Gentisin

Properties

IUPAC Name

1,6,7-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYGDHCRSSTGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745401
Record name 1,6,7-Trihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25577-04-2
Record name 1,6,7-Trihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the reported biological activity of 1,6,7-Trihydroxyxanthone?

A1: this compound has demonstrated antioxidant [] and potential anti-cancer activities []. In a study on extracts from Garcinia griffithii, this compound exhibited antioxidant activity with an IC50 ≤ 100 µg/mL []. Separately, research on its effects on liver cancer cells suggests it may act by targeting the Bmi-1 protein via miR-218 [].

Q2: What is the significance of the hydroxyl groups in the structure of this compound for its antioxidant activity?

A2: Research suggests that the number and position of hydroxyl groups significantly influence the antioxidant activity of this compound []. Specifically, dihydroxyl groups at the ortho position, a higher number of hydroxyl groups, and a hydroxyl group at the para position to the C carbonyl in the heterocyclic ring seem to enhance antioxidant activity [].

Q3: From which natural sources has this compound been isolated?

A3: this compound has been isolated from the stem bark of Garcinia griffithii [] and the heartwood of Garcinia eugeniifolia []. These plant species belong to the Guttiferae (also known as Clusiaceae) family, known for its diverse array of xanthone derivatives.

Q4: Are there any analytical techniques used to identify and quantify this compound?

A4: While specific analytical methods were not detailed in the provided abstracts, researchers commonly employ spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to characterize and confirm the structure of isolated compounds like this compound [, , ].

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